molecular formula C11H16BrN3O2 B14929362 4-bromo-1,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Katalognummer: B14929362
Molekulargewicht: 302.17 g/mol
InChI-Schlüssel: FAMLOYNUPZGAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Bromination: Introduction of the bromine atom at the 4-position of the pyrazole ring can be done using brominating agents such as N-bromosuccinimide (NBS).

    Amidation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the bromine atom or the carboxamide group.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may have applications in:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, pyrazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dimethyl-3-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide: Lacks the bromine atom.

    4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the tetrahydrofuran ring.

Uniqueness

The presence of both the bromine atom and the tetrahydrofuran ring in 4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique chemical and biological properties, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C11H16BrN3O2

Molekulargewicht

302.17 g/mol

IUPAC-Name

4-bromo-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H16BrN3O2/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h8H,3-6H2,1-2H3,(H,13,16)

InChI-Schlüssel

FAMLOYNUPZGAIX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NCC2CCCO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.